molecular formula C27H24N2 B11118886 (2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine

(2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine

Cat. No.: B11118886
M. Wt: 376.5 g/mol
InChI Key: PJNAWPRMDYUDRA-XAYXJRQQSA-N
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Description

(1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE typically involves the condensation reaction between 1-biphenyl-4-ylethanone and benzyl(phenyl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

(1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone hydrazone: Shares a similar hydrazone structure but with different substituents.

    Benzylidene hydrazone: Another hydrazone derivative with a benzylidene group.

    Phenylhydrazone: A simpler hydrazone compound with a phenyl group.

Uniqueness

(1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE is unique due to its specific combination of biphenyl and benzyl(phenyl)hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H24N2

Molecular Weight

376.5 g/mol

IUPAC Name

N-benzyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]aniline

InChI

InChI=1S/C27H24N2/c1-22(24-17-19-26(20-18-24)25-13-7-3-8-14-25)28-29(27-15-9-4-10-16-27)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/b28-22+

InChI Key

PJNAWPRMDYUDRA-XAYXJRQQSA-N

Isomeric SMILES

C/C(=N\N(CC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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